molecular formula C22H15F2N3O4S B2629236 Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-27-4

Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2629236
CAS No.: 851949-27-4
M. Wt: 455.44
InChI Key: IZLXZRCBNJUGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural attributes include:

  • Position 5: A 3-fluorobenzamido substituent, which introduces hydrogen-bonding capacity and enhanced lipophilicity.
  • Position 1: An ethyl ester, improving solubility and serving as a synthetic handle for further derivatization.
  • Position 4: A ketone group, critical for maintaining planarity and conjugation within the heterocyclic system.

This compound’s structural design aligns with medicinal chemistry strategies for optimizing pharmacokinetics and target engagement, particularly in neurological and oncological contexts.

Properties

IUPAC Name

ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-14(24)10-12)17(16)21(29)27(26-18)15-8-6-13(23)7-9-15/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLXZRCBNJUGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Thienopyridazine Core:

    • Starting with a suitable thieno[3,4-d]pyridazine precursor.
    • Cyclization reactions to form the core structure.

Scientific Research Applications

Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity, affecting cellular signaling pathways.

    DNA/RNA: Binding to nucleic acids, influencing gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Position 3 Substituent Position 5 Substituent Core Structure Biological Activity/Notes
Target Compound 4-fluorophenyl 3-fluorobenzamido thieno[3,4-d]pyridazine Hypothesized tau aggregation inhibitor; enhanced lipophilicity due to fluorinated groups
Ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 26) 4-fluorophenyl Amino (-NH₂) thieno[3,4-d]pyridazine Tau aggregation inhibitor (IC₅₀ ~2 μM); lower logP compared to benzamido derivatives
Ethyl 5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-(trifluoromethyl)phenyl 3-phenylpropanamido thieno[3,4-d]pyridazine Unknown activity; trifluoromethyl group enhances metabolic stability
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 29) 4-chlorophenyl Amino (-NH₂) thieno[3,4-d]pyridazine Moderate tau inhibition (IC₅₀ ~5 μM); chlorine increases steric bulk

Key Differences and Implications

Substituent Effects at Position 5
  • Amino vs. Benzamido: Compound 26 (amino substituent) exhibits moderate tau inhibition but may lack the hydrogen-bonding capacity of the target compound’s 3-fluorobenzamido group. The benzamido moiety could enhance binding to hydrophobic pockets in protein targets like tau fibrils .
  • Fluorination: The 3-fluorine on the benzamido group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs.
Substituent Effects at Position 3
  • 4-Fluorophenyl vs. 4-(Trifluoromethyl)phenyl: The trifluoromethyl group in the analog from offers stronger electron-withdrawing effects and higher lipophilicity (logP ~3.5 vs.
  • Halogen Substitution : The 4-chlorophenyl group in Compound 29 increases steric bulk but reduces electronegativity compared to fluorine, leading to weaker π-π interactions .
Physicochemical Properties
  • Melting Point : Compound 26 (mp 178–180°C) suggests that the target compound may have a higher melting point due to the rigid benzamido group .
  • Solubility: The ethyl ester in all compounds improves aqueous solubility, but the benzamido group in the target compound may reduce solubility compared to amino analogs.

Tau Aggregation Inhibition

  • Compound 26 demonstrates IC₅₀ values in the low micromolar range, suggesting that the target compound’s benzamido substitution could enhance potency through additional hydrophobic interactions .
  • Fluorinated aromatic systems are known to improve blood-brain barrier penetration, a critical factor for neurodegenerative disease therapeutics.

Biological Activity

Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound characterized by a thieno[3,4-d]pyridazine core structure. This compound features multiple functional groups that contribute to its potential biological activity, including a fluorobenzamide moiety and a fluorophenyl group. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for medicinal chemistry applications.

Structural Characteristics

The compound's structure includes:

  • Thieno[3,4-d]pyridazine core : A fused ring system that provides unique electronic properties.
  • Amide bond : Facilitates hydrogen bonding interactions.
  • Fluorinated aromatic groups : Enhance biological activity through increased lipophilicity and potential receptor interactions.

Biological Activity Overview

Research on similar thienopyridazine derivatives indicates several potential biological activities, including:

  • Antimicrobial properties : Compounds with similar structures have shown antibacterial activity against various strains of bacteria.
  • Anticancer potential : Some derivatives exhibit cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Antibacterial Activity : A study screened various thienopyridine derivatives for their in vitro antibacterial activity using the paper disk diffusion method. The results indicated that compounds with electron-withdrawing groups at specific positions on the aromatic rings often exhibited reduced antibacterial activity, particularly against Gram-negative bacteria.
    CompoundGram-positive (B. subtilis)Gram-positive (S. aureus)Gram-negative (E. coli)Gram-negative (S. typhi)
    4a25 µg/ml25 µg/ml≥200 µg/ml≥200 µg/ml
    5b12.5 µg/ml12.5 µg/ml25 µg/ml50 µg/ml
    7b6.3 µg/ml12.5 µg/ml25 µg/ml25 µg/ml
  • Cytotoxicity Studies : In vitro assays demonstrated that certain thienopyridazine derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Ethyl 5-(2-fluorobenzamido)-3-(phenyl)-4-oxo-thieno[3,4-d]pyridazineLess fluorinationPotential A1 antagonistFewer fluorine substituents
Ethyl 5-(difluorobenzamido)-3-(naphthalen-1-yl)-4-oxo-thieno[3,4-d]pyridazineNaphthalene instead of phenylSimilar activity profileBroader aromatic system
Ethyl 5-(trifluoromethylbenzamido)-3-(fluorophenyl)-4-oxo-thieno[3,4-d]pyridazineTrifluoromethyl groupPotential A1 antagonistEnhanced lipophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.